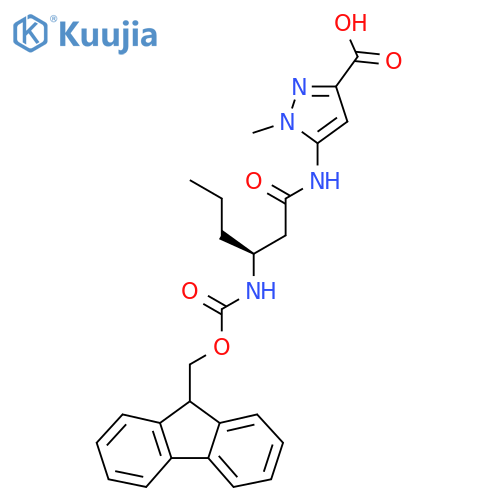Cas no 2171163-26-9 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

2171163-26-9 structure
商品名:5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2171163-26-9
- EN300-1472653
- 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid
-
- インチ: 1S/C26H28N4O5/c1-3-8-16(13-24(31)28-23-14-22(25(32)33)29-30(23)2)27-26(34)35-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,14,16,21H,3,8,13,15H2,1-2H3,(H,27,34)(H,28,31)(H,32,33)/t16-/m0/s1
- InChIKey: GXQIXYYVVDHTTM-INIZCTEOSA-N
- ほほえんだ: O(C(N[C@H](CC(NC1=CC(C(=O)O)=NN1C)=O)CCC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 476.20597001g/mol
- どういたいしつりょう: 476.20597001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1472653-0.25g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1472653-5.0g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1472653-250mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 250mg |
$3099.0 | 2023-09-29 | ||
| Enamine | EN300-1472653-10000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
| Enamine | EN300-1472653-500mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1472653-1.0g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1472653-2.5g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1472653-0.1g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1472653-100mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1472653-1000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171163-26-9 | 1000mg |
$3368.0 | 2023-09-29 |
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
2171163-26-9 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 307-59-5(perfluorododecane)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
